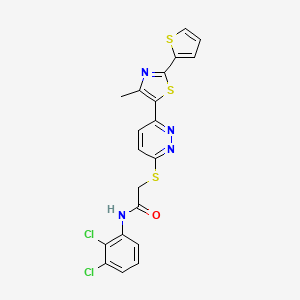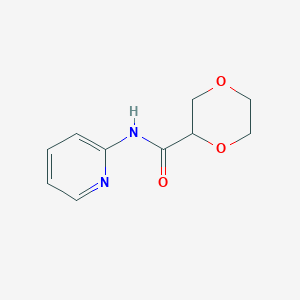
N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a pyridin-2-yl group are often used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They are part of a larger class of organic compounds known as isoindolones, which are aromatic polycyclic compounds .
Synthesis Analysis
The synthesis of similar compounds, such as N-(pyridin-2-yl)imidates, has been reported. This process involves the use of nitrostyrenes and 2-aminopyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, N-(pyridin-2-yl)imidates have been synthesized from the corresponding N-(pyridin-2-yl)iminonitriles in the presence of Cs2CO3 and alcoholic media at ambient conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as nitrogen physisorption measurements .Applications De Recherche Scientifique
Polymerization Control
1,4-dioxane and pyridine, as solvents in the polymerization of isoprene, have been shown to increase the rate of consumption of the initiator and produce narrower molecular weight distributions of the resulting polymer. Pyridine, in particular, enhances the control over polymerization and the overall polymerization rate (Harrisson, Couvreur, & Nicolas, 2012).
Molecular and Extended Structures
The study of symmetrical pyridine-2-carboxamides reveals their ability to form extended hydrogen-bonded sequences. These sequences facilitate the formation of one-dimensional chains and three-dimensional lattices in the crystal structures of these compounds (Munro & Wilson, 2010).
Ring Opening in Carboxamides
2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides have been found to undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of new substituted dibenzoxanthenes. This reaction highlights the potential for structural transformation in carboxamide compounds (Gazizov et al., 2015).
Heterosynthon for Crystal Engineering
A novel carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture, demonstrating its use in crystal engineering and pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).
Hydrogen Bonding in Crystal Structures
The study of N-(pyridin-4-yl)naphthalene-2-carboxamide molecules revealed the importance of hydrogen bonding in their crystal structures, influencing their molecular configuration and interactions (Saeed et al., 2012).
Synthesis of Schiff’s Bases and Azetidinones
Research on the synthesis of Schiff’s bases and azetidinones of isonocotinyl hydrazone showed potential antidepressant and nootropic agents, highlighting the chemical versatility and potential therapeutic applications of these compounds (Thomas et al., 2016).
NLO and Molecular Docking Studies
6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide was synthesized and characterized for its non-linear optical (NLO) properties and molecular docking, contributing to the understanding of its interactions at the molecular level (Jayarajan et al., 2019).
Specific Solvation of Halocarbene Amides
Research into the solvation of halocarbene amides showed their interaction with pyridine and the effects of solvents like dioxane on their reactivity, indicating the complex behavior of these molecules in different environments (Tippmann et al., 2004).
Complexation with Bivalent Metals
Pyridine-2-carboxamide complexes with bivalent metals such as nickel, copper, and zinc have been studied, revealing how the compound coordinates with metals and suggesting its potential in metal-based applications (Sekizaki, Tănase, & Yamasaki, 1969).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to inhibit the formation of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide might affect similar pathways and have downstream effects on cellular processes.
Result of Action
Similar compounds have been shown to exhibit excellent biological activities against immortalized rat hepatic stellate cells (hsc-t6) . This suggests that N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide might have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-pyridin-2-yl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(8-7-14-5-6-15-8)12-9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQOETKNJQIOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide](/img/structure/B2422084.png)
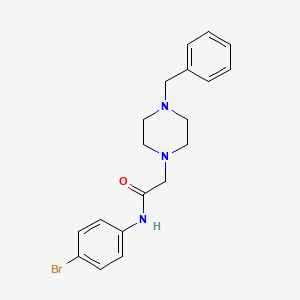
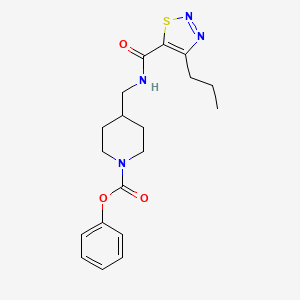
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)
![N-(3-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2422092.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)
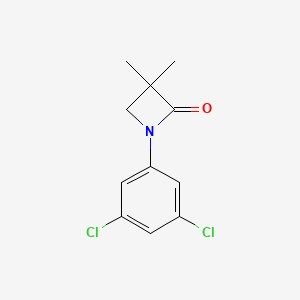
![6-[2-amino-5-(2-bromophenoxy)-1H-pyrimidin-6-ylidene]-3-ethoxy-1-cyclohexa-2,4-dienone](/img/structure/B2422099.png)
![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2422100.png)
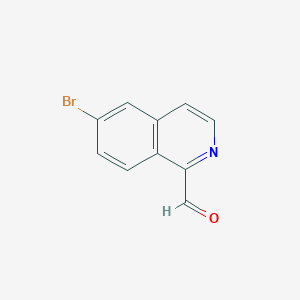
![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2422103.png)

